molecular formula C9H9ClO2 B1361155 5'-Chloro-2'-hydroxy-4'-methylacetophenone CAS No. 28480-70-8

5'-Chloro-2'-hydroxy-4'-methylacetophenone

Cat. No.: B1361155
CAS No.: 28480-70-8
M. Wt: 184.62 g/mol
InChI Key: HDUSGGZSLVCDKY-UHFFFAOYSA-N
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Description

5’-Chloro-2’-hydroxy-4’-methylacetophenone: is a hydroxylated aromatic acetophenone. It is known for its unique chemical structure, which includes a chloro group, a hydroxy group, and a methyl group attached to an acetophenone backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5’-Chloro-2’-hydroxy-4’-methylacetophenone can be achieved through several methods. One common method involves the reaction of acetic acid with 4-chloro-3-methylphenol in the presence of boron trifluoride at temperatures ranging from 70°C to 100°C . Another method involves the iodination of the compound using pyridinium iodochloride, which results in the formation of 5-chloro-2-hydroxy-3-iodo-4-methylacetophenone .

Industrial Production Methods: In industrial settings, the production of 5’-Chloro-2’-hydroxy-4’-methylacetophenone typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form, ranging from white to light yellow powder or crystals .

Chemical Reactions Analysis

Types of Reactions: 5’-Chloro-2’-hydroxy-4’-methylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5’-Chloro-2’-hydroxy-4’-methylacetophenone involves its interaction with various molecular targets and pathways. The hydroxy and chloro groups play a crucial role in its reactivity and binding affinity to target molecules. For example, its derivatives can form complexes with metal ions, which are used in analytical chemistry for metal detection .

Comparison with Similar Compounds

  • 4-Acetyl-2-chloro-5-hydroxytoluene
  • 2-Acetyl-4-chloro-5-methylphenol
  • 5-Chloro-2-hydroxy-3-iodo-4-methylacetophenone

Comparison: 5’-Chloro-2’-hydroxy-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Compared to its analogs, it offers a balance of reactivity and stability, making it suitable for various synthetic applications .

Properties

IUPAC Name

1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-5-3-9(12)7(6(2)11)4-8(5)10/h3-4,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDUSGGZSLVCDKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344607
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28480-70-8
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-Chloro-2'-hydroxy-4'-methylacetophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A1: 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone is an aromatic ketone with the following structural features:

  • Spectroscopic Data: Characterized using UV-Vis, FTIR, 1H NMR, and Mass Spectrometry. [, , , , ] Specific spectroscopic data, such as characteristic peaks, can be found in the cited research papers.

Q2: What is the significance of the structure-activity relationship (SAR) for this compound?

A2: Research suggests that the presence of specific functional groups in 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives significantly influences their biological activity. For example, compounds with nitro and oxygen groups demonstrate greater inhibitory potential against bacterial strains. [, ] This highlights the importance of SAR studies for optimizing the structure of this compound and its derivatives to enhance desired biological effects.

Q3: How does 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone interact with biological systems to exert its effects?

A3: While the precise mechanism of action remains a subject of ongoing research, studies indicate that 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone derivatives exhibit inhibitory activity against platelet aggregation. [] This suggests potential interactions with pathways involved in platelet activation and aggregation. Furthermore, derivatives incorporated into Chromones and Pyrazole structures show promising antibacterial activity against both Gram-positive and Gram-negative bacteria. [, ] The specific molecular targets and downstream effects of these interactions require further investigation.

Q4: What analytical methods are employed to study 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A4: Various analytical techniques are crucial for characterizing and quantifying 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. These include:

  • Spectroscopic Methods: UV-Vis and FTIR spectroscopy provide information about the compound's electronic transitions and functional groups. [, , , , ]
  • Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy helps determine the compound's structure and purity. [, ]
  • Mass Spectrometry: This technique identifies the compound based on its mass-to-charge ratio and provides information about its fragmentation pattern. [, ]
  • Chromatographic Techniques: Thin Layer Chromatography (TLC) is used to monitor reaction progress and assess the purity of synthesized compounds. [, , ]

Q5: What is the significance of kinetic studies involving 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone?

A5: Kinetic studies provide valuable insights into the reaction mechanisms and factors influencing the reactivity of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone. For instance, research on the oxidation of Schiff bases derived from this compound, using Cerium (IV) as an oxidizing agent, has revealed a first-order reaction with respect to both reactants. [, , ] This information is critical for understanding the compound's behavior in various chemical reactions and optimizing reaction conditions for its synthesis or applications.

Q6: What are the potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone in different fields?

A6: Based on current research, potential applications of 1-(5-chloro-2-hydroxy-4-methylphenyl)ethanone and its derivatives include:

  • Medicinal Chemistry: The compound's derivatives show promise as potential therapeutic agents, particularly as anti-platelet agents [] and antibacterial agents. [, ]
  • Chemical Synthesis: It serves as a valuable starting material for synthesizing various heterocyclic compounds, such as Chromones and Pyrazole derivatives, with diverse biological activities. [, ]
  • Analytical Chemistry: The compound's chelating properties with bivalent metal ions make it a potential candidate for developing analytical methods for metal ion detection and quantification. []

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